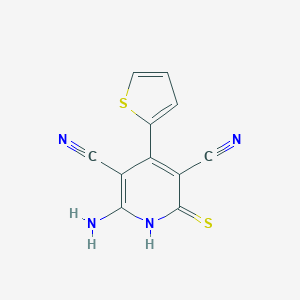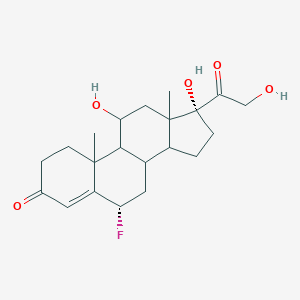
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one, also known as Clodinafop-propargyl, is a herbicide that is widely used in agriculture to control grassy weeds in crops such as wheat, barley, and oats. It belongs to the chemical family of aryloxyphenoxypropionates and is a post-emergence herbicide, meaning it is applied after the weeds have emerged from the soil.
作用機序
The mechanism of action of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves inhibiting the biosynthesis of fatty acids in the target weeds, leading to their death. Specifically, it targets the enzyme acetyl-CoA carboxylase (ACCase), which is involved in the production of fatty acids.
Biochemical and Physiological Effects:
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been shown to have minimal impact on non-target plants and animals, due to its selective mode of action. However, it can have negative effects on aquatic organisms if it enters waterways through runoff or spray drift.
実験室実験の利点と制限
One advantage of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl is its selectivity, which allows for targeted weed control without harming non-target plants. However, its effectiveness can be reduced in certain environmental conditions, such as drought or high temperatures.
将来の方向性
There are several potential future directions for research on 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl. One area of interest is developing new formulations or delivery methods to improve its efficacy under challenging environmental conditions. Another area of research could focus on its impact on soil microbiota and overall soil health. Additionally, there is potential for studying its potential use in combination with other herbicides to improve weed control.
合成法
The synthesis of 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl involves several steps, including the condensation of 2,4-dichlorophenol with 2-methyl-3-butyn-2-ol to form 2-(2-methyl-3-butyn-2-yloxy)-4,6-dichlorophenol. This intermediate is then reacted with 6,7-dihydroxy-4-methylcoumarin in the presence of a base to form 3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl.
科学的研究の応用
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-oneropargyl has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that it is effective in controlling grassy weeds such as wild oat, green foxtail, and barnyardgrass, while being relatively safe for non-target plants and animals.
特性
製品名 |
3-chloro-6,7-dihydroxy-4-methyl-2H-chromen-2-one |
|---|---|
分子式 |
C10H7ClO4 |
分子量 |
226.61 g/mol |
IUPAC名 |
3-chloro-6,7-dihydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7ClO4/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,12-13H,1H3 |
InChIキー |
OGYQIRNXVASMDW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
正規SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)